Tenivastatin sodium is derived from simvastatin through hydrolysis, transforming the lactone prodrug into its active hydroxy acid form. It is classified under statins, which are drugs that lower cholesterol levels in the blood. Statins are widely prescribed for their efficacy in reducing the risk of heart disease and stroke by managing cholesterol levels.
The synthesis of Tenivastatin sodium involves a hydrolysis reaction of simvastatin. This process typically occurs under alkaline conditions, often utilizing sodium hydroxide as a catalyst to facilitate the conversion of the lactone ring in simvastatin to the corresponding hydroxy acid form. The reaction conditions are meticulously controlled to optimize yield and purity, ensuring that the active compound is produced without degradation or contamination.
Industrial Production Methods:
The molecular formula of Tenivastatin sodium is , with a molecular weight of approximately 460.58 g/mol. The compound features multiple hydroxyl groups and a complex bicyclic structure characteristic of statins.
Structural Information:
This structural complexity contributes to its pharmacological activity and interaction with biological targets .
Tenivastatin sodium can undergo various chemical reactions:
Common Reagents:
These reactions can yield various derivatives that may have distinct pharmacological properties.
The primary mechanism of action for Tenivastatin sodium involves the inhibition of 3-hydroxy-3-methyl-glutaryl-CoA reductase, leading to decreased cholesterol synthesis in the liver. By blocking this enzyme, Tenivastatin reduces low-density lipoprotein cholesterol levels while potentially increasing high-density lipoprotein cholesterol levels.
Additionally, Tenivastatin interacts with transport proteins such as organic anion transporting polypeptide 1B1 and organic anion transporting polypeptide 3A1, which facilitate its hepatic uptake and influence its pharmacokinetics and dynamics .
Tenivastatin sodium exhibits several notable physical and chemical properties:
These properties influence its bioavailability, distribution, metabolism, and excretion .
Tenivastatin sodium has significant applications in clinical settings primarily for:
Furthermore, ongoing research continues to explore additional therapeutic benefits and potential applications within different medical fields .
The development of Tenivastatin sodium represents a strategic advancement in the evolution of HMG-CoA reductase inhibitors, originating from the quest to optimize the therapeutic efficacy of statin molecules. The historical trajectory began with the isolation of mevastatin (compactin) from Penicillium citrinum in 1976, marking the first natural statin identified as a potent competitive inhibitor of HMG-CoA reductase [7] [8]. This breakthrough was followed by the discovery of lovastatin (mevinolin) from Aspergillus terreus, which demonstrated superior cholesterol-lowering effects in animal models and became the first FDA-approved statin in 1987 [7]. The subsequent semi-synthetic modification of lovastatin’s butyryl side chain yielded simvastatin, which exhibited enhanced pharmacological potency and became a cornerstone in cardiovascular risk management [2] [7].
The rationale for developing Tenivastatin sodium (simvastatin hydroxy acid sodium) emerged from understanding critical pharmacokinetic limitations of prodrug statins. Simvastatin’s lactone ring requires enzymatic hydrolysis in the liver by carboxylesterases to transform it into the active β-hydroxyacid form [4] [9]. This metabolic conversion introduces variability in drug activation across patient populations due to genetic polymorphisms and drug interactions. Tenivastatin sodium bypasses this activation step entirely as the pre-formed active metabolite, ensuring consistent and rapid engagement with the HMG-CoA reductase target [9]. This strategic synthesis addressed interindividual variability in simvastatin activation while maintaining the intrinsic pharmacological activity of the open-ring hydroxyacid structure.
Table 1: Molecular Characteristics of Tenivastatin Sodium
Property | Value | Description |
---|---|---|
IUPAC Name | Simvastatin hydroxy acid sodium | Pre-activated β-hydroxyacid form of simvastatin |
Molecular Formula | C₂₅H₃₉NaO₆ | Reflects sodium salt formation at carboxylic acid moiety |
Molecular Weight | 458.56 g/mol | Mono-isotopic mass of active form [9] |
CAS Registry Number | 101314-97-0 | Unique chemical identifier [9] |
Synonyms | Tenivastatin; Simvastatin Impurity A sodium | Common alternative designations in pharmacological literature |
Tenivastatin sodium serves as the biologically active species responsible for the therapeutic effects historically attributed to simvastatin administration. The metabolic transformation involves hydrolysis of simvastatin’s inactive lactone ring to form the open-chain β-hydroxyacid structure, a process mediated predominantly by hepatic carboxylesterase 1 (CES1) [4]. This enzymatic conversion occurs primarily in hepatocytes, though variability in CES1 expression contributes significantly to differences in simvastatin efficacy across individuals. The hydrolytic activation pathway generates Tenivastatin as the principal pharmacophore capable of binding the catalytic domain of HMG-CoA reductase with high affinity [9].
Structurally, Tenivastatin retains simvastatin’s core hexahydronaphthalene moiety and 2,2-dimethylbutyrate side chain while replacing the lactone ring’s ester bond with a carboxylate group (ionized as sodium salt). This structural modification profoundly impacts physicochemical properties and biological interactions:
Research comparing in vitro potency demonstrates that Tenivastatin achieves 50% enzyme inhibition (IC₅₀) at significantly lower concentrations (6.5-12 nM in hepatic cell lines) than the parent simvastatin compound requires following metabolic activation [9]. This potency differential underscores Tenivastatin’s fundamental role as the effector molecule mediating simvastatin’s pharmacological activity.
Tenivastatin sodium operates within the universal pharmacophore model of HMG-CoA reductase inhibitors, characterized by: 1) a dihydroxyheptanoic acid segment mimicking the HMG moiety of HMG-CoA; 2) a hydrophobic ring system that occupies the CoA-binding pocket; and 3) varied side chains influencing potency and pharmacokinetics [3] [5]. Its competitive inhibition mechanism involves precise orientation within the enzyme’s catalytic site, forming multiple hydrogen bonds with residues Lys691, Ser684, Asp690, and Lys692 while the hydrophobic decalin ring anchors the molecule in the CoA-binding tunnel [3] [8].
When positioned within the statin classification framework, Tenivastatin exhibits distinctive properties:
Potency Spectrum: Tenivastatin demonstrates superior in vitro inhibitory activity compared to early-generation statins. Its IC₅₀ values of 6.5 nM (in HES cells) and 12 nM (in HepG2 cells) exceed the potency of fluvastatin (IC₅₀ = 44 nM) and approach that of rosuvastatin, the most potent clinically available statin [2] [9]. This positions Tenivastatin among high-intensity statins capable of >50% LDL-cholesterol reduction at equivalent doses.
Lipophilicity Profile: Unlike simvastatin’s lactone form which exhibits moderate lipophilicity (logP ≈ 4.7), Tenivastatin’s anionic carboxylate group confers moderate hydrophilicity. This property influences tissue distribution patterns, favoring hepatocyte targeting via active transport mechanisms over passive diffusion. The hydrophilicity-lipophilicity continuum significantly impacts therapeutic outcomes:
Table 2: Comparative Analysis of Selected HMG-CoA Reductase Inhibitors
Statin | Active Form | IC₅₀ (nM)* | LogP (Active Form) | Tissue Selectivity |
---|---|---|---|---|
Tenivastatin | Pre-activated | 6.5-12 | ~2.1 (estimated) | Moderate hepatoselectivity |
Simvastatin | Hydroxy acid | ~11-15 | ~3.4 | Hepatic (requires activation) |
Atorvastatin | Acid | 8-15 | ~1.4 | High hepatoselectivity |
Rosuvastatin | Acid | 5-12 | ~0.3 | High hepatoselectivity |
Pravastatin | Acid | 44 | ~0.6 | High hepatoselectivity |
Fluvastatin | Acid | 28-44 | ~1.2 | Moderate hepatoselectivity |
*IC₅₀ values represent approximate enzyme inhibition concentrations in hepatic cellular models [2] [3] [9] |
Pleiotropic Potential: Beyond cholesterol biosynthesis inhibition, Tenivastatin shares the pleiotropic effects characteristic of statins, including modulation of oxidative stress and inflammatory pathways. Experimental studies demonstrate its capacity to significantly reduce indoxyl sulfate-mediated reactive oxygen species (ROS) production in human cardiomyocytes (8.9-43% reduction at 0.1-20 μM concentrations) [9]. Additionally, Tenivastatin modulates OATP3A1 transporter expression in cardiac and renal tissues, suggesting potential impacts on endogenous compound transport beyond hepatic cholesterol metabolism [9]. These secondary mechanisms align with emerging research on statins' cardiovascular protective effects extending beyond LDL reduction, including plaque stabilization, endothelial function improvement, and reduced thrombogenicity [3] [7].
The compound’s unique position within the statin class reflects a convergence of structural optimization (pre-activated form), enhanced potency, and balanced tissue distribution. These characteristics establish Tenivastatin sodium as both a critical active metabolite in simvastatin pharmacology and a distinct entity within the therapeutic arsenal targeting cholesterol biosynthesis and its downstream pathological consequences.
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1